Englitazone sodium

Description

Classification within the Thiazolidinedione Class of Antidiabetic Agents

Englitazone (B35078) sodium is classified as a thiazolidinedione (TZD) antidiabetic agent, also known as a glitazone. nih.goviiab.mewikipedia.orgncats.io Thiazolidinediones are a class of compounds characterized by a thiazolidine-2,4-dione core structure. ontosight.aijuniperpublishers.compatsnap.com These agents are known for their role as agonists of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a significant role in regulating the transcription of genes involved in glucose and lipid metabolism. ncats.ioontosight.aijuniperpublishers.comtg.org.au The interaction with PPARγ is considered a primary mechanism by which thiazolidinediones exert their effects on insulin (B600854) sensitivity and glucose homeostasis. ncats.ioontosight.aitg.org.au Englitazone, as a PPARγ ligand, has demonstrated insulinomimetic and insulin-enhancing actions in in vitro studies. ncats.io

Historical Overview of Preclinical Investigation

Englitazone was among the earlier thiazolidinedione compounds investigated for its antidiabetic potential. researchgate.netresearchgate.net Developed by Pfizer, its preclinical investigation aimed to understand its effects on insulin resistance and metabolic parameters. ncats.ioresearchgate.net Early studies in animal models, such as ob/ob mice and rats, provided key insights into its biological activity. nih.govnih.govnih.gov

Preclinical research demonstrated that englitazone could lower plasma glucose and insulin levels in hyperglycemic, hyperinsulinemic ob/ob mice in a dose-dependent manner without inducing significant hypoglycemia in either diabetic or non-diabetic lean animals. nih.gov Studies in these mice also indicated reductions in plasma nonesterified fatty acids, glycerol (B35011), triglycerides, and cholesterol following englitazone administration. nih.gov

Further preclinical investigations explored the impact of englitazone on insulin sensitivity in different animal models. In nondiabetic rats, englitazone enhanced insulin action, as evidenced by increased insulin-stimulated glucose uptake and lipogenesis in isolated adipocytes. nih.gov Research in rats fed a high-fat diet showed that englitazone could prevent the development of insulin resistance, specifically the defect in glucose transport in adipocytes. nih.gov

Studies have also investigated englitazone's effects on ion channels in insulin-secreting cell lines. Research using patch clamp techniques on CRI-G1 cells demonstrated that englitazone sodium inhibited ATP-sensitive potassium (KATP) currents and calcium-activated non-selective cation (NSCa) channels in a voltage-independent manner. smolecule.comncats.ioresearchgate.net The inhibition of KATP channels occurred even after procedures designed to dissociate sulfonylurea receptor coupling to the channel. researchgate.net The equipotent and voltage-independent inhibition of both NSCa and KATP channels by englitazone suggested a potential common mechanism of block. researchgate.net

Preclinical studies in pregnant rats administered englitazone during late gestation revealed effects on maternal lipid levels and neonatal development. Englitazone decreased maternal triacylglycerol levels and neonatal mass. nih.govresearchgate.net Interestingly, fetuses and neonates from treated mothers exhibited higher levels of insulin and were hyperglycemic, suggesting an apparent insulin-resistant state in the offspring. nih.govresearchgate.net This was supported by observations of higher plasma non-esterified fatty acid levels, ketonaemia, and liver lipoprotein lipase (B570770) activity, along with lower plasma type 1 insulin-like growth factor (IGF-I) levels in neonates from englitazone-treated mothers. nih.govresearchgate.net

The preclinical findings collectively highlighted englitazone sodium's potential as an agent capable of improving insulin sensitivity and modulating glucose and lipid metabolism, primarily through its classification as a thiazolidinedione and its interactions with targets like PPARγ and certain ion channels. smolecule.comncats.ioontosight.aitg.org.auresearchgate.net

Selected Preclinical Research Findings in Animal Models

| Animal Model | Englitazone Dose & Duration | Key Findings | Source |

| ob/ob Mice | 5-50 mg/kg/day, 11 days | Dose-dependent reduction in plasma glucose and insulin; decreased plasma nonesterified fatty acids, triglycerides, and cholesterol. | nih.gov |

| Nondiabetic Rats | Various | Enhanced insulin-stimulated glucose uptake and lipogenesis in adipocytes; lowered plasma nonesterified fatty acids, cholesterol, glycerol. | nih.gov |

| High-Fat Diet Rats | 50 mg/kg, 7 days | Prevented defect in insulin-stimulated glucose transport in adipocytes. | nih.gov |

| Pregnant Rats | 50 mg/kg/day, Gestation days 16-20/21 | Decreased maternal triacylglycerols and neonatal mass; increased insulin and hyperglycemia in fetuses/neonates. | nih.govresearchgate.net |

Effects on Ion Channels in CRI-G1 Cells

| Channel Type | Effect | IC50 (if available) | Source |

| ATP-sensitive potassium (KATP) channels | Inhibition | 8 μM | ncats.ioresearchgate.net |

| Calcium-activated non-selective cation (NSCa) channels | Inhibition | Not specified | ncats.ioresearchgate.net |

| Voltage-activated Ca2+ currents | Inhibition (33% at 50 μM) | > 50 μM | researchgate.net |

| Voltage-activated K+ and Na+ currents | No inhibition | Not specified | researchgate.net |

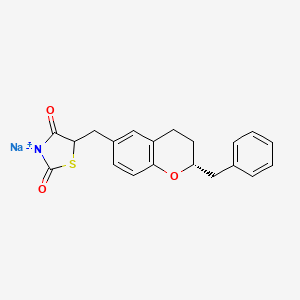

Structure

3D Structure of Parent

Properties

CAS No. |

109229-57-4 |

|---|---|

Molecular Formula |

C20H18NNaO3S |

Molecular Weight |

375.4 g/mol |

IUPAC Name |

sodium;5-[[(2R)-2-benzyl-3,4-dihydro-2H-chromen-6-yl]methyl]-1,3-thiazolidin-3-ide-2,4-dione |

InChI |

InChI=1S/C20H19NO3S.Na/c22-19-18(25-20(23)21-19)12-14-6-9-17-15(10-14)7-8-16(24-17)11-13-4-2-1-3-5-13;/h1-6,9-10,16,18H,7-8,11-12H2,(H,21,22,23);/q;+1/p-1/t16-,18?;/m1./s1 |

InChI Key |

JQWYNJRCVYGLMO-GPPXSFHXSA-M |

SMILES |

C1CC2=C(C=CC(=C2)CC3C(=O)[N-]C(=O)S3)OC1CC4=CC=CC=C4.[Na+] |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)CC3C(=O)[N-]C(=O)S3)O[C@H]1CC4=CC=CC=C4.[Na+] |

Canonical SMILES |

C1CC2=C(C=CC(=C2)CC3C(=O)[N-]C(=O)S3)OC1CC4=CC=CC=C4.[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Englitazone sodium; ENGLITAZONE SODIUM; Englitazone sodium (USAN); Englitazone sodium [USAN]; CP-72467-2; CP-72,467-2; D03996. |

Origin of Product |

United States |

Molecular Mechanisms of Action of Englitazone Sodium

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Englitazone (B35078) sodium acts as a ligand and agonist for PPARγ, a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. smolecule.comncats.ioontosight.ai PPARγ is a ligand-activated transcription factor that belongs to the nuclear receptor superfamily. nih.govuth.edu It is primarily expressed in white adipose tissue but also found in other tissues. nih.gov

Ligand Binding and Receptor Activation

PPARγ activation is mediated by both natural and synthetic ligands. uth.edu Englitazone sodium, as a synthetic PPARγ ligand, binds to the ligand-binding domain (LBD) of the receptor. uth.edunih.gov This binding induces a conformational change in PPARγ. uth.edunih.gov Upon ligand binding and activation, PPARγ forms a heterodimer with the retinoid X receptor alpha (RXRα). uth.eduptbioch.edu.pl This heterodimer is then capable of regulating gene expression. uth.eduptbioch.edu.pl

Research indicates that synthetic PPARγ ligands, including thiazolidinediones, may also bind to an alternate site on the receptor in addition to the canonical ligand-binding pocket. nih.govbiorxiv.org This alternate site binding can lead to unique receptor conformational changes that influence coregulator binding, transactivation, and target gene expression. nih.gov Studies using crystal structures have shown the possibility of coincident binding of a synthetic ligand and a natural ligand, such as a fatty acid, at different sites on PPARγ, forming a "ligand link" that affects receptor structure and function. biorxiv.org

Modulation of Downstream Signaling Cascades related to Insulin (B600854) Sensitivity

Activation of PPARγ by englitazone sodium enhances insulin sensitivity. smolecule.comontosight.ai PPARγ plays a primary regulatory role in the insulin signaling pathway. mdpi.com Thiazolidinediones, including englitazone, are known to enhance insulin sensitivity by activating PPARγ. pbrc.edu This involves modulating pathways involving insulin receptor substrate proteins, thereby affecting downstream signaling cascades associated with glucose metabolism. smolecule.com

Studies have explored the effects of thiazolidinediones on insulin signaling at the level of Akt phosphorylation. nih.gov While some reports suggest potentiation of insulin signaling at this level, others indicate a reduction in phosphorylated Akt correlated with an increase in PTEN levels in certain cell types. nih.gov Research on neonates from englitazone-treated pregnant rats showed an increase in Akt phosphorylation in the liver, which was interpreted as a negative impact on the insulin pathway, contributing to an insulin-resistant state in this specific context. nih.govresearchgate.net

Influence on Gene Expression in Metabolic Regulation

The activated PPARγ/RXR heterodimer regulates the expression of numerous genes involved in metabolic regulation by binding to PPAR response elements (PPREs) located upstream of target genes. uth.eduptbioch.edu.pl By activating PPARγ, thiazolidinediones like englitazone increase the expression of genes related to lipid metabolism, such as fatty acid transporters, adipocyte lipid-binding protein, phosphoenolpyruvate (B93156) carboxykinase, and lipoprotein lipase (B570770) (LPL) expression, primarily in white adipose tissue. nih.gov This contributes to lipid homeostasis by increasing fatty acid accumulation and adipogenesis. nih.gov

Ion Channel Modulation by Englitazone Sodium

In addition to its effects on PPARγ, englitazone sodium has been shown to modulate the activity of specific ion channels. smolecule.comncats.io

Inhibition of ATP-Sensitive Potassium (KATP) Channels in Insulin-Secreting Cells

Englitazone sodium acts as an inhibitor of ATP-sensitive potassium (KATP) channels. smolecule.comncats.ionih.govhoelzel-biotech.comtargetmol.com KATP channels play a significant role in insulin secretion from pancreatic beta cells. smolecule.comnih.govnottingham.ac.uk Studies using patch clamp techniques on insulin-secreting cell lines, such as CRI-G1 cells, have demonstrated that englitazone application results in a concentration-dependent inhibition of KATP currents. nih.govresearchgate.netresearchgate.net

Research indicates that englitazone inhibits KATP channel activity in both whole-cell recordings and inside-out excised membrane patches. nih.govresearchgate.net The inhibition has been observed to be voltage-independent. ncats.ionih.govresearchgate.net Studies on cloned KATP channels (Kir6.2-SUR1) expressed in Xenopus oocytes and HEK 293 cells have shown that englitazone inhibits channel activity, suggesting an interaction with the Kir6.2 subunit. nih.gov The potency of englitazone in inhibiting cloned KATP channels can be similar to or less than that observed for native KATP channels, depending on the experimental conditions. nih.gov

Inhibition of Calcium-Activated Non-Selective Cation (NSCa) Channels

Englitazone sodium also inhibits calcium-activated non-selective cation (NSCa) channels. smolecule.comncats.ionih.govhoelzel-biotech.comtargetmol.com Studies using patch clamp techniques on CRI-G1 insulin-secreting cells have shown that englitazone inhibits NSCa channels in inside-out patches in a concentration-dependent and voltage-independent manner. nih.govresearchgate.net

Detailed research findings from patch clamp experiments provide quantitative data on the inhibitory effects of englitazone on these channels. For instance, englitazone demonstrated an IC₅₀ value of 8 µM for inhibiting KATP currents in CRI-G1 cells in whole-cell recordings. nih.govresearchgate.net It also inhibited NSCa channels with an IC₅₀ value of 10 µM in inside-out patches from the same cell line. nih.govresearchgate.net The equipotent and voltage-independent inhibition of both NSCa and KATP channels by englitazone may suggest a common mechanism of block. nih.govresearchgate.net

Data from patch clamp studies in CRI-G1 insulin-secreting cells:

| Ion Channel Type | Measurement Type | IC₅₀ (µM) | Voltage Dependence | Reference |

| KATP | Whole-cell recording | 8 | Voltage-independent | nih.govresearchgate.net |

| KATP | Inside-out patch | ~8 | Voltage-independent | nih.govresearchgate.net |

| NSCa | Inside-out patch | 10 | Voltage-independent | nih.govresearchgate.net |

Note: The IC₅₀ for inside-out patch KATP inhibition was reported as identical to whole-cell recordings, which was 8 µM. nih.govresearchgate.net

Effects on Voltage-Activated Calcium Currents

Research indicates that englitazone can influence voltage-activated calcium currents. In whole-cell patch clamp recordings from CRI-G1 insulin-secreting cells, englitazone at a concentration of 50 μM inhibited voltage-activated Ca2+ currents by 33%. This inhibition occurred at a relatively high concentration compared to those required to block other ion channels like KATP and Ca2+-activated non-selective cation (NSCa) channels. nih.govnih.gov While englitazone inhibited voltage-activated calcium currents, it did not inhibit voltage-activated K+ and Na+ currents at this concentration. nih.govnih.gov

Englitazone has also been identified as a blocker of NSCa channels in inside-out patches in a concentration-dependent and voltage-independent manner, with an IC50 value of 10 μM. nih.govnih.gov This suggests a direct interaction with these channels.

Intracellular Signaling Pathways Modulated by Englitazone Sodium

Englitazone sodium modulates several intracellular signaling pathways, contributing to its biological effects. These modulations include influencing protein phosphorylation, cyclic nucleotide metabolism, and calcium dynamics.

Modulation of Insulin Receptor Substrate (IRS) Protein Phosphorylation

Studies have shown that englitazone can impact the phosphorylation status of Insulin Receptor Substrate (IRS) proteins. In adipose tissue of late pregnant rats, englitazone treatment was found to decrease IRS-1 serine 307 phosphorylation. oup.com This modulation of IRS-1 phosphorylation is significant as IRS proteins are key docking proteins downstream of the insulin receptor, playing a crucial role in coupling insulin signaling to various cellular responses, including the activation of phosphatidylinositol 3-kinase (PI3K) and the Akt/protein kinase B (PKB) pathway. oup.com

While englitazone decreased IRS-1 serine 307 phosphorylation in this context, it did not appear to affect the total amount of cardinal proteins in the insulin signaling cascade, such as IR, IRS-1, IRS-2, PI3K, PDK-1, Akt, ERK1/2, and PTEN, in adipose tissue homogenates of late pregnant rats. oup.com However, in a different study examining neonates from englitazone-treated mothers, an increase in Akt phosphorylation was observed in the liver, suggesting a complex and context-dependent modulation of the insulin signaling pathway. nih.gov

Activation of Cyclic Adenosine (B11128) Monophosphate (cAMP) Phosphodiesterase

Englitazone has been suggested to influence the activity of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE). In rat hepatocytes, englitazone inhibited the actions of glucagon, which typically increases cAMP levels. nih.gov The ability of englitazone to attenuate the glucagon-induced increase in cAMP levels may contribute to its inhibitory effects on glycogenolysis and gluconeogenesis. nih.gov

Furthermore, the observation that englitazone inhibits the ability of a cAMP analog, 8-(4-chlorophenylthio)-adenosine 3':5'-cyclic monophosphate (8 CPT cAMP), to stimulate phosphorylase a is consistent with englitazone activating a cAMP-dependent phosphodiesterase. nih.gov PDEs are enzymes that hydrolyze cAMP, thereby regulating its intracellular concentration and downstream signaling. jrespharm.com

Inhibition of Hormonal-Mediated Calcium Influx

Englitazone has been shown to inhibit hormonal-mediated Ca2+ influx. nih.gov This effect can lead to a decrease in intracellular free calcium concentration ([Ca2+]i). nih.gov By reducing intracellular calcium levels, englitazone may inhibit the actions of Ca2+-dependent hormones, such as alpha 1-adrenergic agonists and vasopressin, which are known to promote glucose output from the liver. nih.gov This inhibition of calcium influx is proposed as a mechanism contributing to englitazone's effects on inhibiting glucagon-stimulated glycogenolysis and gluconeogenesis in hepatocytes. nih.gov

Data Table: Effects of Englitazone on Ion Channels

| Channel Type | Cell Type | Measurement Method | Englitazone Concentration | Effect | IC50 (if available) | Voltage Dependence | Citation |

| Voltage-activated Ca2+ currents | CRI-G1 insulin-secreting | Whole-cell patch clamp | 50 μM | 33% Inhibition | N/A | N/A | nih.govnih.gov |

| Ca2+-activated non-selective cation (NSCa) channels | CRI-G1 insulin-secreting | Inside-out patches | Concentration-dependent | Inhibition | 10 μM | Voltage-independent | nih.govnih.gov |

| KATP currents | CRI-G1 insulin-secreting | Whole-cell patch clamp | Concentration-dependent | Inhibition | 8 μM | Voltage-independent | nih.govnih.gov |

Data Table: Modulation of IRS-1 Phosphorylation by Englitazone

| Target Protein | Site of Phosphorylation | Tissue/Cell Type | Treatment with Englitazone | Observed Effect on Phosphorylation | Citation |

| Insulin Receptor Substrate 1 (IRS-1) | Serine 307 | Adipose tissue (rat) | Yes | Decreased phosphorylation | oup.com |

| Akt | N/A | Liver (neonatal rat) | Via maternal treatment | Increased phosphorylation | nih.gov |

Data Table: Effects of Englitazone on cAMP and Calcium Signaling

| Pathway Component | Effect of Englitazone | Proposed Mechanism | Citation |

| Glucagon-stimulated cAMP levels | Attenuated increase | May involve PDE activation | nih.gov |

| cAMP-dependent phosphodiesterase | Activation (inferred from inhibiting cAMP analog effect) | Hydrolysis of cAMP | nih.gov |

| Hormonal-mediated Ca2+ influx | Inhibition | Decrease in intracellular Ca2+ | nih.gov |

Preclinical Pharmacological Activities and Biological Effects

Impact on Glucose Homeostasis

Improvement of Insulin (B600854) Sensitivity in Animal Models

Studies in animal models have indicated that englitazone (B35078) sodium enhances insulin sensitivity smolecule.com. For instance, in nondiabetic rats, administration of englitazone at 50 mg/kg/d for 8 days enhanced insulin-stimulated 2-deoxy-D-3H-glucose uptake in adipocytes nih.gov. Adipocytes from fasted drug-treated rats showed significantly increased insulin-stimulated glucose uptake compared to controls (0.84 ± 0.03 nmol/5 min vs 0.56 ± 0.07 nmol/5 min at an insulin concentration of 2,500 microU/mL) nih.gov. Similarly, adipocytes from fed drug-treated rats also exhibited enhanced insulin-stimulated glucose uptake (1.00 ± 0.02 nmol/5 min vs 0.79 ± 0.02 nmol/5 min at an insulin concentration of 2,500 microU/mL) nih.gov. Englitazone treatment in late pregnant rats, a model of insulin resistance, restored impaired insulin responsiveness in adipose tissue oup.com. This was associated with a reduction of IRS-1 serine phosphorylation oup.com. In high-fat diet-fed rats, englitazone prevented insulin resistance nih.gov.

Enhancement of Glucose Uptake in Cellular Models

Englitazone has been shown to enhance insulin-stimulated glucose uptake in animal models smolecule.comahajournals.org. Studies using 3T3-L1 adipocytes, a cellular model, demonstrated that englitazone stimulated 2-deoxyglucose uptake and enhanced insulin-stimulated 2-deoxyglucose uptake nih.gov.

Normalization of Glucose Tolerance in Animal Models

Englitazone has demonstrated the ability to improve glucose tolerance in animal models smolecule.comahajournals.org. In late pregnant rats, englitazone treatment improved glucose tolerance, as evidenced by lower glucose and insulin increases after an oral glucose load oup.com. The areas under the curves for both glucose and insulin were significantly lower in the englitazone-treated animals oup.com. Englitazone also normalized oral glucose intolerance in high-fat diet-fed rats nih.gov.

Regulation of Hepatic Glucose Production (Glycogenolysis and Gluconeogenesis)

Hepatic glucose production, which includes glycogenolysis (breakdown of glycogen) and gluconeogenesis (synthesis of glucose from non-carbohydrate sources), is a key factor in glucose homeostasis nih.govfrontiersin.org. While the search results indicate that thiazolidinediones, as a class, can influence glucose metabolism, specific detailed findings on englitazone sodium's direct regulation of hepatic glycogenolysis and gluconeogenesis were not extensively provided. However, englitazone normalized excessive liver glycogen (B147801) deposition caused by a high-fat diet in rats nih.gov.

Effects on Lipid Metabolism

Reduction of Plasma Triacylglycerol Levels in Animal Models

Englitazone sodium has been observed to decrease triacylglycerol levels in animal studies smolecule.comnih.gov. In pregnant rats, englitazone treatment effectively decreased plasma triacylglycerolaemia nih.govresearchgate.net. Thiazolidinediones, including englitazone, have been shown to decrease plasma triglyceride concentrations in diabetic and normal rodents ahajournals.org.

Influence on Plasma Cholesterol and Nonesterified Fatty Acid Levels

Preclinical studies in animal models have explored the effects of englitazone on lipid profiles. Administration of englitazone to pregnant rats has been shown to decrease maternal triacylglycerol levels. researchgate.net, nih.gov In studies involving fasted and fed rats, englitazone decreased nonesterified fatty acid (NEFA) and glycerol (B35011) levels. nih.gov Englitazone also decreased triacylglycerol levels in fed rats. nih.gov Neonates born to mothers treated with englitazone exhibited higher plasma NEFA levels compared to controls. researchgate.net, nih.gov, nih.gov

Adipokine Regulation

Adipokines, signaling molecules produced by adipose tissue, play a role in metabolic processes. Research has investigated the impact of englitazone on the regulation of these substances.

Increase in Adiponectin Levels

Treatment with englitazone in pregnant rats has been observed to increase adiponectin levels. This effect was noted in both adipose tissue and serum, restoring adiponectin concentrations to levels found in non-pregnant animals in some studies. ceu.es, oup.com, oup.com, nih.gov

Effects on Perinatal Development in Animal Models

Studies in animal models have examined the potential effects of maternal englitazone administration on the development of offspring.

Influence on Neonatal Body Mass and Insulin Levels

Maternal treatment with englitazone during late pregnancy in rats has been shown to influence neonatal body mass. Englitazone decreased the body mass of neonates, although it did not affect fetal mass. researchgate.net, nih.gov, nih.gov Furthermore, fetuses and neonates from mothers treated with englitazone exhibited high levels of insulin. researchgate.net, nih.gov, nih.gov

Induction of Insulin Resistance in Offspring

An apparent state of insulin resistance has been observed in neonates born to englitazone-treated pregnant rats. researchgate.net, nih.gov, nih.gov This was supported by findings of higher plasma NEFA levels, ketonaemia, increased liver lipoprotein lipase (B570770) activity, and lower plasma type 1 insulin-like growth factor (IGF-I) levels in comparison to offspring from control mothers. researchgate.net, nih.gov, nih.gov Molecular analysis in the liver of neonates from englitazone-treated mothers revealed an increase in Akt phosphorylation, suggesting a negative impact on the insulin pathway. researchgate.net, nih.gov, nih.gov

| Effect | Animal Model | Observed Change | Source |

| Maternal Plasma Triacylglycerols | Pregnant Rats | Decreased | researchgate.net, nih.gov |

| Plasma NEFA (Fasted Rats) | Rats | Decreased | nih.gov |

| Plasma Glycerol (Fasted Rats) | Rats | Decreased | nih.gov |

| Plasma Triacylglycerols (Fed Rats) | Rats | Decreased | nih.gov |

| Plasma NEFA (Fed Rats) | Rats | Decreased | nih.gov |

| Plasma Glycerol (Fed Rats) | Rats | Decreased | nih.gov |

| Neonatal Plasma NEFA | Rat Offspring | Higher vs. Control | researchgate.net, nih.gov, nih.gov |

| Adiponectin Levels (Adipose Tissue and Serum) | Pregnant Rats | Increased | ceu.es, oup.com, oup.com, nih.gov |

| Neonatal Body Mass | Rat Offspring | Decreased vs. Control | researchgate.net, nih.gov, nih.gov |

| Fetal Body Mass | Rat Offspring | No effect | researchgate.net, nih.gov, nih.gov |

| Fetal and Neonatal Insulin Levels | Rat Offspring | High vs. Control | researchgate.net, nih.gov, nih.gov |

| Insulin Sensitivity | Neonatal Rat Liver | Negatively affected (Increased Akt phosphorylation) | researchgate.net, nih.gov, nih.gov |

Structure Activity Relationship Sar and Synthetic Methodologies

Structural Framework of Englitazone (B35078) Sodium within Thiazolidinediones

Englitazone sodium is characterized by a core 2,4-thiazolidinedione (B21345) ring. ontosight.aincats.io This five-membered heterocyclic ring contains a sulfur atom, a nitrogen atom, and two carbonyl groups at the 2 and 4 positions. ijlpr.comnih.govpatsnap.com The thiazolidinedione ring is considered a versatile pharmacophore and a privileged scaffold in medicinal chemistry, exhibiting a range of biological activities. patsnap.comnih.govjuniperpublishers.comnih.govresearchgate.net

Englitazone sodium's structure includes a side chain attached to the thiazolidinedione core. ontosight.ai This side chain features a 3,4-dihydro-2-phenylmethyl-2H-1-benzopyran-6-yl moiety. ontosight.ai The compound exists as the sodium salt, with the sodium cation associated with the deprotonated thiazolidinedione ring. smolecule.comncats.ionih.gov The structure also contains a chiral center at the 2-position of the benzopyran ring, contributing to the stereochemistry of the molecule. nih.govfda.gov

Synthetic Approaches to Thiazolidinedione Core and Derivatives

The synthesis of the thiazolidinedione core has been a subject of interest for medicinal chemists due to its prevalence in biologically active compounds. nih.govjuniperpublishers.comnih.govrsc.org Early methods for synthesizing the thiazolidinedione core involved the reaction of carbonyl sulfide (B99878) with ammonia (B1221849) in the presence of potassium hydroxide (B78521), followed by reaction with an α-halogenated carboxylic acid and subsequent cyclization under acidic conditions. nih.govrsc.org

A common conventional method involves refluxing α-chloroacetic acid with thiourea (B124793) in water for an extended period. nih.govjuniperpublishers.com This reaction proceeds via the formation of 2-imino-4-thiazolidinedione as an intermediate. juniperpublishers.com Another approach utilizes the reaction of ethyl chloroacetate (B1199739) with thiosemicarbazone in the presence of a base like sodium ethoxide, followed by treatment with dilute hydrochloric acid to yield the thiazolidinedione nucleus. juniperpublishers.comrsc.org Microwave-assisted synthesis has also been employed to synthesize thiazolidinedione derivatives, offering advantages such as shorter reaction times and improved yields. acs.orgmdpi.com

The synthesis of englitazone sodium itself involves multiple steps starting from simpler organic compounds. smolecule.com Common methods include the formation of key intermediates, such as halogenated chromans, followed by functionalization to introduce the necessary groups for biological activity. smolecule.com The final step involves converting englitazone into its sodium salt form, typically through neutralization with a sodium source like sodium hydroxide or sodium methoxide. smolecule.com Specific synthetic routes for englitazone sodium have been described, involving intermediates like (R)-phenyllactic acid derivatives and a key aldehyde intermediate.

Correlation Between Structural Modifications and Pharmacological Activity

The thiazolidinedione scaffold's pharmacological activity, particularly its agonism of PPARγ, is influenced by modifications at different positions of the core structure and the nature of the attached side chains. ijlpr.comnih.govjuniperpublishers.com The thiazolidinedione ring itself is crucial for activity, acting as an acidic head that forms hydrogen bonds with the hydrophilic binding site (P1) in the PPARγ receptor. nih.gov

Substitutions at the N-3 and the active methylene (B1212753) carbon (C-5) of the thiazolidinedione core are common strategies for developing new derivatives with varied activities. juniperpublishers.comnih.gov The lipophilic tail moieties attached to the core interact with hydrophobic binding sites (arm II and arm III) within the receptor through hydrophobic and van der Waals interactions. nih.gov Aliphatic linkers serve as spacers, orienting the acidic head and lipophilic tail for optimal binding to the corresponding pockets of the receptor. nih.gov

Studies on thiazolidinedione derivatives have shown that the nature and position of substituents on the aromatic rings and linkers significantly impact their potency and selectivity for PPARγ and other potential targets. ijlpr.comnih.gov For instance, the central phenyl ring and substitutions with groups like benzdihydropyran (present in englitazone) or naphthyl groups are well tolerated for PPARγ agonism. nih.gov

Computational Approaches in SAR Studies

Computational methods play a significant role in understanding the SAR of thiazolidinediones and in the design of novel derivatives. researchgate.netacs.orgresearchgate.netmdpi.com These approaches can provide insights into the molecular interactions between ligands and their target receptors and predict various compound properties.

Molecular docking is a widely used computational technique to predict the binding affinity and interaction modes of small molecules with target proteins, such as PPARγ. acs.orgmdpi.comnih.govnih.govmdpi.com Docking studies with PPARγ have shown that thiazolidinediones bind to the ligand-binding domain (LBD) of the receptor. nih.govnih.gov The thiazolidinedione head group typically forms hydrogen bonds with specific amino acid residues in the active site, such as those in the AF-2 pocket and helix 12, which helps stabilize the active conformation of the LBD. nih.gov

Molecular docking investigations can reveal the key interactions, including hydrogen bonding and hydrophobic contacts, that contribute to the binding affinity of englitazone and its derivatives to PPARγ. mdpi.comnih.govnih.gov These studies help to rationalize experimental SAR data and guide the design of new compounds with improved binding characteristics. mdpi.com

In addition to molecular docking, other in silico methods are employed to predict various properties of thiazolidinedione derivatives, which are relevant to their pharmacological activity and drug-likeness. simm.ac.cnresearchgate.netnih.gov These predictions can include physicochemical properties, pharmacokinetic parameters, and potential toxicity. nih.govsimm.ac.cn

Computational methods such as DFT (Density Functional Theory) can be used to study the electronic structure and reactivity of thiazolidinediones, including frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP). mdpi.commdpi.com MEP maps can illustrate the electron density distribution and potential reactive sites within a molecule, providing insights into its interactions with biological receptors. mdpi.commdpi.com In silico prediction helps in filtering and prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. simm.ac.cnresearchgate.net

In Vitro and in Vivo Preclinical Research Models and Methodologies

Animal Models for Metabolic and Physiological Studies

Gestational Animal Models for Developmental Impact Assessment (e.g., Pregnant Rats)

Gestational animal models, such as pregnant rats, are employed to assess the potential developmental impact of englitazone (B35078) administration during pregnancy. These models allow researchers to investigate the effects on both maternal health and fetal/neonatal development. Timed pregnant rats are particularly valuable as they provide cohorts of embryos, fetuses, or pups at precisely defined gestational ages. taconic.com This precision is crucial for studying developmental processes and the potential teratogenic or growth-altering effects of a compound. The Sprague Dawley® model is noted for its reproductive performance, making it a preferred choice for generating timed pregnant female rats used in studies of embryonic development, teratology, and reproductive toxicology. taconic.com

Research using pregnant rats has explored the effects of englitazone administration during late gestation. In one study, englitazone (50 mg/kg body mass) was administered orally to pregnant rats daily from day 16 of gestation until day 20 (for fetal study) or day 21 (for neonatal study). This administration schedule aimed to investigate the compound's influence on perinatal development. researchgate.net, nih.gov, nih.gov

Key findings from such studies include observations on maternal triacylglycerol levels and offspring body mass. Englitazone administration was shown to decrease maternal triacylglycerol levels at day 20 of gestation. researchgate.net, nih.gov, nih.gov While fetal mass at day 20 was not affected, neonatal mass at day 21 was decreased in pups from englitazone-treated mothers compared to controls. researchgate.net, nih.gov, nih.gov

Furthermore, studies in pregnant rats have revealed effects on glucose and insulin (B600854) homeostasis in the offspring. Fetuses and neonates from englitazone-treated mothers exhibited high levels of insulin and were found to be hyperglycemic. researchgate.net, nih.gov, nih.gov This apparent insulin-resistant state in neonates was supported by findings of higher plasma non-esterified fatty acid (NEFA) levels, ketonaemia, and liver lipoprotein lipase (B570770) (LPL) activity, alongside lower plasma insulin-like growth factor-I (IGF-I) levels compared to controls. nih.gov At a molecular level, increased Akt phosphorylation was observed in the liver of neonates from englitazone-treated mothers, suggesting a negative impact on the insulin signaling pathway. nih.gov

The following table summarizes some key findings from gestational animal models:

| Parameter | Control Pregnant Rats | Englitazone-Treated Pregnant Rats (50 mg/kg) | Observation in EZ-Treated Group | Source |

| Maternal Triacylglycerol (Day 20) | 212.35 ± SE mg/dl | Decreased | Lower | researchgate.net, nih.gov, nih.gov |

| Fetal Body Mass (Day 20) | 4.24 ± SE g | Not significantly affected | Similar | researchgate.net, nih.gov, nih.gov |

| Neonatal Body Mass (Day 21) | 6.62 ± SE g | Decreased | Lower | researchgate.net, nih.gov, nih.gov |

| Neonatal Plasma Glucose | Control levels | Hyperglycemic | Higher | researchgate.net, nih.gov, nih.gov |

| Neonatal Plasma Insulin | Control levels | High levels | Higher | researchgate.net, nih.gov, nih.gov |

| Neonatal Plasma NEFA | Control levels | Higher levels | Higher | nih.gov |

| Neonatal Ketonaemia | Control levels | Higher levels | Higher | nih.gov |

| Neonatal Liver LPL Activity | Control levels | Increased significantly | Higher | nih.gov |

| Neonatal Plasma IGF-I | Control levels | Lower levels | Lower | nih.gov |

| Neonatal Liver Akt Phosphorylation | Control levels | Increased | Higher | nih.gov |

Research Techniques and Analytical Methods Utilized

Preclinical research on englitazone sodium employs a variety of techniques and analytical methods to investigate its mechanisms of action and effects.

Patch Clamp Electrophysiology

Patch clamp electrophysiology is a technique used to measure ion channel activity in cells. researchgate.net This method involves forming a high-resistance seal between a glass micropipette and the cell membrane, allowing for the recording of electrical currents across single ion channels or the entire cell membrane. researchgate.net Studies have utilized patch clamp techniques to examine the effects of englitazone sodium on ion channel activity in insulin-secreting cell lines, such as CRI-G1 cells. nih.gov

Research using patch clamp has shown that englitazone can inhibit the activity of certain ion channels. In whole-cell recordings from CRI-G1 cells, englitazone produced a concentration-dependent inhibition of KATP currents, with an IC50 value of 8 μM. nih.gov This inhibition was not affected by the removal of Mg2+ ions or the addition of trypsin to the intracellular solution, suggesting a mechanism independent of direct interaction with the sulfonylurea receptor coupling to the channel. nih.gov Englitazone also inhibited KATP channel activity in inside-out excised membrane patches with similar concentration dependence and voltage independence. nih.gov

Beyond KATP channels, englitazone has also been shown to inhibit Ca2+-activated non-selective cation (NSCa) channels in inside-out patches in a concentration-dependent and voltage-independent manner, with an IC50 value of 10 μM. nih.gov At a relatively high concentration (50 μM), englitazone also inhibited voltage-activated Ca2+ currents by 33% but did not inhibit voltage-activated K+ and Na+ currents in whole-cell recordings. nih.gov These findings suggest that englitazone acts as a blocker of both NSCa and KATP channels, potentially through a common mechanism. nih.gov

Studies using cloned KATP channels (Kir6.2-SUR1) expressed in Xenopus oocytes and HEK 293 cells have further investigated englitazone's effects. nih.gov Englitazone was shown to inhibit Kir6.2-SUR1 currents in inside-out membrane patches, both in the absence and presence of sodium azide (B81097), which is used to activate these channels in oocytes. nih.gov

The following table summarizes patch clamp findings on englitazone's effects on ion channels:

| Channel Type | Cell Type / Model | Recording Configuration | Effect of Englitazone | IC50 (if reported) | Source |

| KATP currents | CRI-G1 insulin-secreting cells | Whole-cell | Concentration-dependent inhibition | 8 μM | nih.gov |

| KATP channels | CRI-G1 insulin-secreting cells | Inside-out patch | Inhibition (concentration-dependent, voltage-independent) | Identical to whole-cell | nih.gov |

| NSCa channels | CRI-G1 insulin-secreting cells | Inside-out patch | Concentration-dependent, voltage-independent inhibition | 10 μM | nih.gov |

| Voltage-activated Ca2+ currents | CRI-G1 insulin-secreting cells | Whole-cell | Inhibition (at 50 μM) | Not reported | nih.gov |

| Voltage-activated K+ currents | CRI-G1 insulin-secreting cells | Whole-cell | No inhibition (at 50 μM) | N/A | nih.gov |

| Voltage-activated Na+ currents | CRI-G1 insulin-secreting cells | Whole-cell | No inhibition (at 50 μM) | N/A | nih.gov |

| Kir6.2-SUR1 currents | Xenopus oocytes, HEK 293 cells | Inside-out patch | Inhibition (in absence and presence of sodium azide) | Not explicitly reported | nih.gov |

Oral Glucose Tolerance Testing in Animal Models

In the context of englitazone research, OGTT has been a valuable tool to assess its impact on glucose metabolism in animal models. While specific detailed OGTT data for englitazone in the search results are limited within the strict confines of the requested outline sections, the methodology itself is fundamental to evaluating the in vivo efficacy of compounds like englitazone that are investigated for their antihyperglycemic activity. Studies involving thiazolidinediones, the class to which englitazone belongs, commonly utilize OGTT to demonstrate their glucose-lowering effects in diabetic animal models. portico.org, researchgate.net

Variations in fasting plasma glucose can influence AUC calculations, leading to the development of the incremental area under the curve (iAUC), which subtracts the baseline value from subsequent readings to minimize this variability. archivesofmedicalscience.com

Biochemical Assays for Protein and Enzyme Activity

Biochemical assays are essential techniques used in preclinical research to measure the activity of specific proteins and enzymes. researchgate.net, These assays can help determine the presence or quantity of an enzyme in a sample and investigate specific enzyme-substrate interactions. Factors such as temperature, pH, ionic strength, and substrate concentration are critical considerations for optimizing and standardizing enzyme assays. researchgate.net,

In the context of englitazone research, biochemical assays have been applied to study its effects on various metabolic processes and signaling pathways. For example, in studies involving pregnant rats treated with englitazone, biochemical assays were used to determine protein concentration in tissue samples (e.g., liver) using methods like the bicinchoninic acid (BCA) protein assay. researchgate.net This is a standard step before performing assays that require normalized protein amounts.

Furthermore, biochemical assays were employed to measure the activity of enzymes such as lipoprotein lipase (LPL) in the liver of neonates from englitazone-treated mothers. nih.gov The finding of significantly increased liver LPL activity in these neonates, compared to controls, was determined through biochemical assay methods. nih.gov

Biochemical assays are also crucial for investigating the impact of englitazone on cellular signaling pathways, such as the insulin pathway. Assessment of Akt phosphorylation levels, an indicator of insulin signaling activity, in the liver of neonates from englitazone-treated rats was performed using biochemical techniques, confirming that the insulin pathway was negatively affected. nih.gov These techniques often involve Western blotting or ELISA-based approaches to quantify the levels of phosphorylated and total protein.

The following table lists examples of biochemical assays used in research relevant to englitazone studies:

| Assay Type | Purpose | Example Application in Englitazone Research Context | Source |

| Protein Concentration Assay (e.g., BCA assay) | Determine total protein content in samples | Normalization for enzyme activity assays | researchgate.net |

| Enzyme Activity Assay (e.g., LPL activity) | Measure the catalytic rate of a specific enzyme | Assessing metabolic enzyme function | nih.gov |

| Phosphorylation-specific Assays (e.g., Akt phosphorylation) | Measure the level of protein phosphorylation as an indicator of signaling | Evaluating signaling pathway activation | nih.gov |

Comparative Preclinical Pharmacology of Englitazone Sodium

Comparison with Other Thiazolidinedione Analogues (e.g., Rosiglitazone (B1679542), Pioglitazone (B448), Troglitazone)

Englitazone (B35078) is a member of the thiazolidinedione family, which also includes compounds like troglitazone (B1681588), rosiglitazone, and pioglitazone nih.govasianjpr.com. These TZDs share the core thiazolidinedione structure and primarily exert their effects by activating PPARγ wikipedia.orgwikipedia.orgnih.govnih.govnih.gov. PPARγ is a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism, adipocyte differentiation, and insulin (B600854) sensitivity wikipedia.orgnih.govwikipedia.orgnih.gov.

While sharing a common mechanism via PPARγ activation, different TZDs exhibit variations in their chemical structures, receptor-binding affinities, and consequently, their specific pharmacological profiles nih.gov. For instance, rosiglitazone is described as a selective ligand of PPARγ with no PPARα-binding action nih.gov. Troglitazone, the first TZD approved for clinical use, is a ligand for both PPARα and, more strongly, PPARγ wikipedia.org. Pioglitazone is also a potent and highly selective agonist for PPARγ, and to a lesser extent, PPARα nih.govwikipedia.org.

Englitazone, like other TZDs, has been shown to enhance insulin sensitivity in various tissues in preclinical models nih.gov. Early studies on insulin-resistant diabetic animal models demonstrated that troglitazone reduced plasma levels of glucose, insulin, triglycerides, free fatty acids, lactate, and ketone bodies . Subsequent development of derivatives like englitazone, pioglitazone, and rosiglitazone aimed to leverage this therapeutic potential .

Preclinical studies comparing englitazone directly with other TZDs have investigated their effects on metabolic parameters. For example, research in isolated perfused rat livers showed that englitazone produced a concentration-dependent decrease in hepatic gluconeogenesis nih.gov. Similar effects on gluconeogenesis and glycolysis were observed with glyburide (B1671678), although the effects with glyburide were more acutely evident, reversible, and of greater magnitude nih.gov. While direct comparative data on the magnitude of PPARγ activation or insulin sensitization across englitazone, rosiglitazone, pioglitazone, and troglitazone in the same preclinical setting is not extensively detailed in the provided snippets, the general understanding is that they operate through the common PPARγ pathway with potential differences in potency or off-target effects due to their distinct chemical structures nih.gov.

Distinctive Features in Ion Channel Modulation Profile

Beyond their primary action on PPARγ, thiazolidinediones have been shown to cause acute, transcription-independent changes in various membrane transport processes, including the function of ion channels researchgate.net. This suggests that TZDs can alter lipid bilayer properties, which in turn can affect bilayer-spanning proteins like ion channels researchgate.net.

Research has specifically investigated the effects of TZDs on ATP-sensitive potassium (KATP) channels. These channels play a crucial role in coupling the electrical state of a cell to its metabolic condition nih.gov. Studies using cloned Kir6.2-SUR1 channels, which represent KATP channels, have shown that englitazone can inhibit their activity nih.gov. This inhibition was observed both in the absence and presence of sodium azide (B81097), a compound used to activate KATP channels nih.gov. The potency of englitazone in inhibiting these channels appeared similar regardless of the presence of sodium azide nih.gov. For instance, concentrations of 10 µM and 50 µM englitazone caused significant inhibition of Kir6.2-SUR1 currents nih.gov. This inhibition was also noted to be not reversed following washout of the drug nih.gov.

In comparison, other TZDs like rosiglitazone have also been shown to suppress various transmembrane ion currents, including transient outward K+ current (Ito), rapid delayed rectifier K+ current (IKr), and L-type Ca2+ current (ICa), in a concentration-dependent manner in cardiac cells nih.gov. However, the inward rectifier K+ current (IK1) was not affected by rosiglitazone at concentrations up to 100 µM nih.gov. The extent to which englitazone's ion channel modulation profile, particularly on KATP channels, is distinct from or similar to the effects of rosiglitazone, pioglitazone, and troglitazone on a broader range of ion channels requires specific comparative studies. However, the direct inhibition of KATP channels by englitazone in the described manner highlights a specific preclinical finding regarding its ion channel modulation.

Comparative Effects on Adiponectin Levels

Adiponectin is an adipokine produced by adipose tissue that plays a significant role in regulating lipid metabolism, energy regulation, inflammation, and insulin sensitivity bahrainmedicalbulletin.commdpi.com. Low levels of adiponectin are negatively correlated with conditions like type 2 diabetes mellitus bahrainmedicalbulletin.commdpi.com. Increasing adiponectin levels is associated with improved insulin sensitivity and anti-inflammatory effects mdpi.com.

Thiazolidinediones, as insulin-sensitizing agents that primarily target adipose tissue via PPARγ activation, have been shown to influence adiponectin levels. Pioglitazone, for example, has been demonstrated to significantly increase circulating adiponectin levels in patients with type 2 diabetes nih.gov. This increase was observed relatively early after the start of treatment and was followed by a reduction in plasma tumor necrosis factor-alpha (TNF-alpha) levels nih.gov.

Differential Preclinical Metabolic and Signaling Outcomes

Preclinical studies have explored the metabolic and signaling effects of englitazone sodium, both in isolation and in comparison to other agents. Englitazone has been shown to enhance insulin action in nondiabetic rats without causing hypoglycemia nih.gov. Administration of englitazone in these models led to lower basal plasma insulin, nonesterified fatty acids, and cholesterol levels nih.gov. It also enhanced insulin-stimulated glucose uptake and lipogenesis in adipocytes nih.gov.

In isolated perfused rat livers, englitazone demonstrated the ability to decrease hepatic gluconeogenesis and increase glycolysis, suggesting alterations in hepatic glucose production nih.gov. These effects may involve the modulation of regulatory enzymes such as fructose-1,6-bisphosphatase, pyruvate (B1213749) kinase, and phosphoenolpyruvate (B93156) carboxykinase nih.gov.

Comparing these outcomes to other TZDs, rosiglitazone and pioglitazone are also known to reduce insulin resistance in the liver and peripheral tissues and decrease hepatic gluconeogenesis wikipedia.org. They modulate the transcription of genes involved in glucose and lipid metabolism in muscle, adipose tissue, and the liver wikipedia.org. Troglitazone has also been shown to reduce inflammation and decrease nuclear factor kappa-B (NF-κB) levels while increasing its inhibitor (IκB) wikipedia.org. Rosiglitazone similarly appears to have an anti-inflammatory effect by reducing NFκB levels and increasing IκB levels nih.gov.

Advanced Research Methodologies and Emerging Preclinical Research Avenues

Application of -Omics Technologies in Preclinical Research (e.g., Proteomics, Metabolomics in Animal Models)

The application of -omics technologies, such as proteomics and metabolomics, in preclinical animal models offers a comprehensive view of the molecular changes induced by drug treatment or associated with disease states. These techniques can identify potential biomarkers, shed light on underlying pathophysiology, and reveal dysregulated biological pathways nih.govnih.gov.

In preclinical research, proteomics and metabolomics can be used to assess the efficacy, safety, and drug-target mapping of potential drug candidates td2inc.com. For instance, in studies involving diet-induced obese (DIO) mice, metabolomic and proteomic analysis has been used to analyze metabolic alterations and protein changes in metabolic pathways td2inc.com. While specific published studies detailing the application of proteomics and metabolomics specifically to Englitazone (B35078) sodium in animal models were not prominently found in the search results, the utility of these technologies in understanding metabolic disorders and drug mechanisms in preclinical settings is well-established nih.govnih.govtd2inc.comfrontiersin.orgrevespcardiol.org.

These technologies can help in:

Identifying protein or metabolite signatures associated with the therapeutic effects of Englitazone sodium in animal models of metabolic disorders.

Uncovering off-target effects by profiling changes in proteins or metabolites not directly linked to known targets like PPARγ or ion channels td2inc.com.

Validating animal models by comparing their proteomic and metabolomic profiles to those observed in human conditions nih.gov.

Identifying new potential therapeutic targets or pathways modulated by Englitazone sodium.

Integration of Advanced Imaging Techniques in Preclinical Investigations

Advanced imaging techniques provide non-invasive or minimally invasive methods to visualize and quantify physiological and pathological changes in live animal models, offering spatial and temporal resolution that complements traditional biochemical analyses nih.govvdoc.pub.

Techniques such as micro-computed tomography (micro-CT) and confocal imaging have been used in preclinical studies to assess parameters like visceral and subcutaneous adipose tissue distribution and liver fat infiltration in rodent models of metabolic syndrome nih.gov. Magnetic resonance imaging (MRI), including quantitative sodium MRI, is also being explored to evaluate metabolic alterations in tissues mdpi.comnih.gov.

For Englitazone sodium, integrating advanced imaging techniques in preclinical studies could allow for:

Quantifying changes in adipose tissue volume and distribution in response to treatment in animal models of obesity or diabetes.

Assessing the impact of Englitazone sodium on liver steatosis or other organ-specific pathologies associated with metabolic disorders.

Investigating the effects of the compound on vascular function or cardiac remodeling using techniques like echocardiography vdoc.pub.

Potentially visualizing the distribution or accumulation of the drug in specific tissues, if appropriately labeled.

While the search results did not provide specific examples of advanced imaging being used with Englitazone sodium, the application of these techniques in studying metabolic diseases and the effects of related compounds like pioglitazone (B448) highlights their potential relevance nih.gov.

Exploration of Novel Molecular Targets Beyond PPARγ and Ion Channels

Thiazolidinediones, as a class, primarily exert their antidiabetic effects by activating PPARγ wikipedia.org. However, they have also been shown to affect ion channels nih.govnih.gov. Research into other thiazolidinediones suggests potential interactions with targets beyond PPARγ, such as receptors for advanced glycation end products (RAGE), although this requires further preclinical validation researchgate.net. Additionally, some thiazolidinediones have demonstrated effects on inflammatory pathways, which may be mediated through mechanisms like PPARγ transrepression or other, yet unidentified, targets wikipedia.orgnih.gov.

For Englitazone sodium, future preclinical research could investigate:

Potential interactions with other nuclear receptors or transcription factors.

Effects on signaling pathways not directly linked to PPARγ or the known ion channels.

Modulation of inflammatory mediators or immune cell function.

Interactions with transporters or enzymes that could influence its pharmacokinetics or pharmacodynamics.

Identifying novel targets could help explain the full spectrum of Englitazone sodium's effects and potentially uncover new therapeutic applications or refine its use.

Development of Complex Preclinical Models for Multifactorial Metabolic Disorders

Metabolic disorders like type 2 diabetes and metabolic syndrome are multifactorial, involving complex interactions between genetic, environmental, and lifestyle factors mdpi.comnih.govepo.org. Relying solely on single-target or simple animal models may not fully capture the complexity of these diseases or the effects of drugs like Englitazone sodium.

The development and utilization of complex preclinical models that better mimic the multifactorial nature of human metabolic disorders are essential nih.govnih.gov. These models can include:

Genetically modified animal models that combine specific genetic predispositions with dietary or environmental challenges nih.gov.

Diet-induced obesity models that replicate aspects of human metabolic syndrome, including insulin (B600854) resistance, dyslipidemia, and hypertension td2inc.comnih.gov.

Models that incorporate comorbidities often seen with metabolic disorders, such as cardiovascular complications or non-alcoholic fatty liver disease nih.govnih.gov.

Using such complex models in Englitazone sodium research would allow for:

A more accurate assessment of its efficacy in a setting that closer resembles the human condition.

Understanding its effects on multiple metabolic parameters and associated complications simultaneously.

Investigating potential drug interactions or synergistic effects with other therapeutic agents relevant to multifactorial disorders.

Reviews on animal models of metabolic syndrome highlight the ongoing need for developing and refining models that provide a better understanding of the disease pathophysiology nih.gov.

Unexplored Preclinical Research Questions for Englitazone Sodium

Despite existing research on Englitazone sodium, several unexplored preclinical research questions remain, particularly concerning the advanced methodologies and emerging avenues discussed.

Some unexplored questions for Englitazone sodium include:

A detailed characterization of the proteomic and metabolomic changes induced by Englitazone sodium treatment in various relevant preclinical models (e.g., models of insulin resistance, dyslipidemia, or specific organ damage).

The application of advanced imaging techniques to comprehensively assess the long-term effects of Englitazone sodium on tissue composition, function, and morphology in complex metabolic disease models.

A systematic investigation using unbiased screening approaches to identify novel molecular targets or off-target interactions beyond PPARγ and ion channels.

The efficacy and mechanisms of Englitazone sodium in complex preclinical models that integrate multiple aspects of metabolic syndrome and its comorbidities.

The potential for repurposing Englitazone sodium for other conditions where PPARγ or ion channels play a role, or where its unexplored targets might be relevant, such as neurodegenerative diseases, given that other antidiabetic drugs are being investigated for such applications nih.gov.

A deeper understanding of the voltage-independent inhibition of KATP and NSCa channels by Englitazone sodium and whether this mechanism has therapeutic implications beyond glucose regulation researchgate.netnih.gov.

Addressing these unexplored questions through rigorous preclinical research utilizing advanced methodologies will be crucial for a comprehensive understanding of Englitazone sodium's potential therapeutic value and limitations.

Q & A

How to structure a research question evaluating Englitazone sodium’s synergy with existing antidiabetic therapies?

- Answer: Apply the FLOAT method:

- F ocus: Synergistic glucose-lowering effects.

- L ink: Compare monotherapy vs. combination (e.g., Englitazone + metformin).

- O perationalize: Primary endpoint = HbA1c reduction; secondary = adverse events.

- A nalyze: ANOVA with post-hoc Tukey tests.

- T imeframe: 12-week trial .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.